molecular formula C19H20N4O2 B11129296 2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide

2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B11129296
M. Wt: 336.4 g/mol
InChI Key: JAVACSLKOSBZME-UHFFFAOYSA-N
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Description

2-[5-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide is a heterocyclic organic compound featuring a pyrazole core substituted with a 4-methoxyphenyl group and a methyl group at positions 5 and 3, respectively. This compound is structurally designed to exploit the pharmacological relevance of pyrazole derivatives, which are known for their anti-inflammatory, antimicrobial, and kinase-inhibitory properties . Its synthesis typically involves multi-step reactions, including cyclocondensation for pyrazole formation and amide coupling for acetamide linkage .

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C19H20N4O2/c1-13-17(11-18(24)21-12-15-5-3-4-10-20-15)19(23-22-13)14-6-8-16(25-2)9-7-14/h3-10H,11-12H2,1-2H3,(H,21,24)(H,22,23)

InChI Key

JAVACSLKOSBZME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)NCC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE typically involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with pyridine-2-ylmethylamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce the overall production time.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-[5-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its pharmacological properties.

    Biological Research: It is used in studies investigating its effects on various biological pathways and targets.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-[5-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness arises from the synergistic integration of a pyrazole ring, methoxyphenyl substitution, and pyridine-linked acetamide. Below is a comparative analysis with structurally related analogs:

Compound Name Key Structural Features Biological Activity Distinctive Traits References
Target Compound Pyrazole (3-methyl, 4-methoxyphenyl), pyridin-2-ylmethyl acetamide Potential kinase inhibition, anti-inflammatory activity Dual aromatic systems (pyrazole + pyridine) enhance target selectivity
2-[5-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide Fluorophenyl substitution, triazolopyridine linker Enhanced binding to GABA receptors Fluorine atom improves metabolic stability
N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide Benzimidazole-ethyl linker Antiparasitic and anticancer activity Benzimidazole moiety increases DNA interaction potential
2-Ethoxy-N-{1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide Ethoxy-thiazole substitution Antimicrobial activity Thiazole ring broadens spectrum against Gram-negative bacteria
2-{[4-Allyl-5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyridin-4-yl)acetamide Allyl-triazole, sulfanyl group Tyrosine kinase inhibition Sulfanyl group enhances redox activity

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